1-Butyl-3-methylimidazolium trifluoroacetate, often abbreviated as [Bmim][TFA] or [C4mim][CF3COO], is a type of ionic liquid (IL). [] ILs are salts that exist in the liquid state at or near room temperature. They are characterized by their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties. [, , ] These properties make them attractive alternatives to traditional organic solvents in various applications. [, , , , ]
Compound Description: 1-Butyl-3-methylimidazolium acetate is an ionic liquid known for its relatively high solubility for carbon dioxide. This solubility is attributed to two solvation regimes. The first, at lower CO2 concentrations, involves a chemical reaction leading to the carboxylation of the imidazolium ring and the formation of acetic acid. The second regime, at higher CO2 concentrations, involves the typical CO2 Fermi dyad formation, indicating weaker physical interactions. [] This ionic liquid also exhibits strong interactions with water, primarily due to hydrogen bonding between water molecules and the acetate anion. []
Relevance: This compound shares the same 1-butyl-3-methylimidazolium cation as the target compound, 1-butyl-3-methylimidazolium trifluoroacetate. The key difference lies in the anion, with acetate replacing trifluoroacetate. This difference significantly impacts the compounds' properties, particularly their CO2 solubility and interactions with water. [, ]
Compound Description: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a hydrophobic ionic liquid often employed in studies exploring the impact of anion variations on physicochemical properties. For instance, when comparing its CO2 absorption capabilities to those of 1-butyl-3-methylimidazolium trifluoroacetate, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrates lower CO2 solubility. [, ] This difference is attributed to the weaker Lewis basicity of the bis(trifluoromethylsulfonyl)imide anion compared to the trifluoroacetate anion. []
Relevance: This compound, like 1-butyl-3-methylimidazolium trifluoroacetate, belongs to the 1-butyl-3-methylimidazolium-based ionic liquids. The distinction lies in the anion, with bis(trifluoromethylsulfonyl)imide replacing trifluoroacetate. This substitution leads to notable differences in properties, including CO2 solubility and hydrophobicity. [, ]
Compound Description: 1-Butyl-3-methylimidazolium tetrafluoroborate is a commonly used ionic liquid known for its role in facilitating SN2 reactions. When employed as a solvent in the SN2 fluorination reaction between propyl-mesylate and potassium fluoride, it, along with 1-butyl-3-methylimidazolium mesylate, results in activation free energy barriers consistent with experimental findings. [] This suggests its suitability as a solvent for such reactions.
Relevance: This compound also falls under the category of 1-butyl-3-methylimidazolium-based ionic liquids, sharing the same cation as 1-butyl-3-methylimidazolium trifluoroacetate. The differentiating factor is the anion, where tetrafluoroborate replaces trifluoroacetate. This difference influences the compounds' properties and their effectiveness in specific chemical reactions, such as SN2 reactions. []
1-Butyl-3-methylimidazolium bromide ([C4mim][Br])
Compound Description: 1-Butyl-3-methylimidazolium bromide, another ionic liquid in the 1-butyl-3-methylimidazolium family, plays a crucial role in studies analyzing anion effects on structural and dynamic properties. For instance, in SN2 fluorination reactions, it displays a higher activation energy compared to other 1-butyl-3-methylimidazolium-based ionic liquids, indicating a potential decrease in reaction rate. [] This difference is attributed to the weaker ability of bromide to promote K-F separation compared to other anions. []
Compound Description: 1-Butyl-3-methylimidazolium chloride is a 1-butyl-3-methylimidazolium-based ionic liquid that has shown promising results in SN2 reactions. When used as a solvent in the SN2 fluorination reaction between propyl-mesylate and potassium fluoride, it exhibits one of the lowest activation energies among the studied 1-butyl-3-methylimidazolium-based ionic liquids, indicating its potential for enhancing reaction rates. []
Relevance: This compound shares the same 1-butyl-3-methylimidazolium cation with 1-butyl-3-methylimidazolium trifluoroacetate. The distinction lies in the chloride anion replacing the trifluoroacetate anion. This substitution influences the compound's properties and makes it a potentially more effective medium for specific reactions, like the SN2 reaction, compared to 1-butyl-3-methylimidazolium trifluoroacetate. []
Compound Description: 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid, plays a role in investigating the influence of the anion on the vapor-liquid equilibrium behavior of water and ionic liquid mixtures. The boiling point elevation observed in these mixtures is linked to the interaction strength between the ionic liquid anion and water. []
1-Butyl-3-methylimidazolium thiocyanate
Compound Description: 1-Butyl-3-methylimidazolium thiocyanate is another ionic liquid studied for its impact on the vapor-liquid equilibrium of mixtures with water. The observed increase in boiling points of these mixtures is related to the strength of the interaction between the ionic liquid anion and water molecules. []
Relevance: This compound, like 1-butyl-3-methylimidazolium trifluoroacetate, belongs to the family of 1-butyl-3-methylimidazolium-based ionic liquids. The difference lies in the anion, with thiocyanate replacing trifluoroacetate. This change affects the compound's characteristics, including its interaction with water and its influence on vapor-liquid equilibrium. []
1-Butyl-3-methylimidazolium tosylate
Compound Description: 1-Butyl-3-methylimidazolium tosylate, an ionic liquid, is investigated for its effects on the vapor-liquid equilibrium of water and ionic liquid mixtures. The observed elevation in boiling points within these mixtures is attributed to the strength of the interactions between the ionic liquid anion and water. []
Relevance: This compound shares the same 1-butyl-3-methylimidazolium cation as 1-butyl-3-methylimidazolium trifluoroacetate. The difference lies in the anion, with tosylate replacing trifluoroacetate. This substitution impacts the compound's properties, particularly its interactions with water and its influence on vapor-liquid equilibrium. []
1-Butyl-3-methylimidazolium methanesulfonate
Compound Description: 1-Butyl-3-methylimidazolium methanesulfonate is an ionic liquid used in studies exploring the impact of anion variations on the vapor-liquid equilibrium of water and ionic liquid mixtures. The boiling point elevation observed in these mixtures is linked to the strength of the interaction between the ionic liquid anion and water. []
Relevance: This compound, like 1-butyl-3-methylimidazolium trifluoroacetate, is a 1-butyl-3-methylimidazolium-based ionic liquid. The distinction lies in the anion, with methanesulfonate replacing trifluoroacetate. This change affects the compound's properties, specifically its interaction with water and its effect on vapor-liquid equilibrium. []
Tetrabutylphosphonium acetate ([P4444][OAc])
Compound Description: Tetrabutylphosphonium acetate, an ionic liquid, is investigated for its impact on the properties of 1-butyl-3-methylimidazolium acetate ([C4C1Im][OAc]). When mixed, the presence of tetrabutylphosphonium acetate, with its weaker affinity for acetate compared to the imidazolium cation, leads to a dominance of hydrogen bonding between the imidazolium cation and the acetate anion. [] This change in interaction dynamics is also reflected in a significant increase in the mixture's viscosity. []
Overview
1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid that has garnered attention for its unique properties and applications in various scientific fields. This compound is characterized by its ability to dissolve a wide range of biomolecules, making it a valuable solvent in biochemical reactions. Its molecular formula is C8H10F3N2O2, and it plays a significant role in enhancing reaction rates, selectivity, and yields in chemical processes.
Source
1-Butyl-3-methylimidazolium trifluoroacetate can be synthesized through a two-step process involving the formation of 1-butyl-3-methylimidazolium bromide, followed by anion exchange with trifluoroacetic acid. This synthesis method allows for the production of high-purity ionic liquids suitable for various applications.
Classification
This compound falls under the category of ionic liquids, specifically imidazolium-based ionic liquids. Ionic liquids are salts that are liquid at room temperature and are known for their low volatility and high thermal stability. They are classified based on their cation and anion components, with 1-butyl-3-methylimidazolium trifluoroacetate featuring a butyl and methyl-substituted imidazolium cation paired with a trifluoroacetate anion.
Synthesis Analysis
Methods
The synthesis of 1-butyl-3-methylimidazolium trifluoroacetate involves two main steps:
Formation of 1-butyl-3-methylimidazolium bromide: This is achieved by reacting 1-methylimidazole with 1-bromobutane under reflux conditions. The reaction typically requires careful control of temperature and time to ensure complete conversion.
Anion Exchange: The resulting 1-butyl-3-methylimidazolium bromide is then treated with trifluoroacetic acid, which replaces the bromide anion with the trifluoroacetate anion. This step is crucial for obtaining the desired ionic liquid.
Technical Details
The synthesis can be scaled up for industrial production, requiring optimization of reaction conditions such as temperature, pressure, and concentration to maximize yield and purity. Techniques like recrystallization or distillation may be employed for purification.
Molecular Structure Analysis
Structure
The molecular structure of 1-butyl-3-methylimidazolium trifluoroacetate features a butyl group attached to the nitrogen atom of the imidazole ring, along with a methyl group on the adjacent nitrogen atom. The trifluoroacetate anion contributes to its unique properties as an ionic liquid.
Data
Molecular Weight: 252.24 g/mol
Density: Approximately 1.21 g/mL
Appearance: Colorless to slightly yellow liquid
Refractive Index: n20D = 1.44.
Chemical Reactions Analysis
Reactions
1-Butyl-3-methylimidazolium trifluoroacetate can participate in various chemical reactions:
Substitution Reactions: The trifluoroacetate anion can engage in nucleophilic substitution reactions with various nucleophiles.
Complexation Reactions: The imidazolium cation can form complexes with metal ions, facilitating catalysis in organic reactions.
Technical Details
The conditions for these reactions often include mild temperatures and the presence of solvents that do not interfere with the ionic liquid's properties. The products formed depend on the nature of the nucleophile or metal ion used in the reaction.
Mechanism of Action
Process
The mechanism of action for 1-butyl-3-methylimidazolium trifluoroacetate primarily involves its role as a solvent in biochemical reactions. It enhances the solubility of biomolecules and stabilizes enzyme conformations through hydrogen bonding and electrostatic interactions.
Data
In biochemical pathways, this ionic liquid has been shown to influence the synthesis of nanoparticles by affecting their size, shape, and properties through its solvent effects.
Physical and Chemical Properties Analysis
Physical Properties
Viscosity: Relatively low viscosity compared to traditional organic solvents.
Thermal Stability: High thermal stability allows it to be used in processes requiring elevated temperatures without degradation.
Chemical Properties
1-Butyl-3-methylimidazolium trifluoroacetate exhibits low volatility, making it suitable for applications where evaporation of solvents is undesirable. Its ability to disrupt hydrogen bonding networks in water enhances its effectiveness as a solvent for polar biomolecules.
Applications
1-Butyl-3-methylimidazolium trifluoroacetate has several scientific uses:
Biochemical Reactions: It serves as a solvent that enhances enzyme activity and stability, facilitating various biochemical transformations.
Nanoparticle Synthesis: Its unique properties allow for controlled synthesis of nanoparticles with specific characteristics.
Green Chemistry: As an ionic liquid, it provides an environmentally friendly alternative to traditional organic solvents in chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.